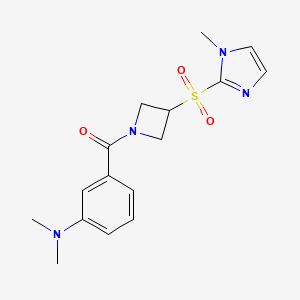
(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular formula of the compound is C16H20N4O3S, and it has a molecular weight of 348.42. The structure includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Disperse Dyes for Polyester Fabrics
This compound can be utilized in the synthesis of disperse dyes. These dyes are particularly useful for dyeing polyester fabrics. The process involves creating novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt, which can then be applied to polyester materials . The resulting colors exhibit resistance to light, rubbing, perspiration, and washing fastness. Additionally, the dyes’ antimicrobial activities against various microorganisms can be assessed, adding value to the dyed fabrics .
Photophysical Properties in Diverse Media
The structural and photophysical properties of derivatives of this compound have been extensively studied. These properties are crucial for applications in sensing, organic light-emitting diodes (OLEDs), lasers, and fluorescent dyes. The compound’s photophysical parameters, such as singlet absorption, molar absorptivity, and fluorescence spectra, can vary significantly based on solvent polarity, indicating its potential for use in various media .
Antimicrobial Potential
Compounds containing the (3-(dimethylamino)phenyl) moiety have shown promising antimicrobial potential. This makes them suitable for therapeutic applications, where they can be used to combat a range of microbial infections. The effectiveness of these compounds against Gram-positive and Gram-negative bacteria, as well as fungi and yeast, can be a significant area of research .
Interaction with Nanoparticles
The interaction of this compound with nanoparticles, such as silver nanoparticles (AgNPs), is another area of interest. Studies have shown that the fluorescence quenching of the compound by AgNPs indicates dynamic quenching and energy transfer, which are essential for understanding the compound’s behavior at the nano-bio interface .
Self-Cleaning Textile Applications
The compound can be used to treat polyester fabrics with zinc oxide nanoparticles to impart self-cleaning qualities. This application not only enhances the light fastness and antibacterial efficacy of the fabrics but also improves their UV protection. Such multifunctional textiles are highly desirable in the market .
Solvatochromic Shift Method
The solvatochromic shift method can be employed to study the effects of solvent polarity on the electronic absorption and emission spectra of the compound. This method is valuable for understanding the compound’s behavior in different environments and can lead to the development of sensitive chemical sensors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-18(2)13-6-4-5-12(9-13)15(21)20-10-14(11-20)24(22,23)16-17-7-8-19(16)3/h4-9,14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXVWIQLRSXSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

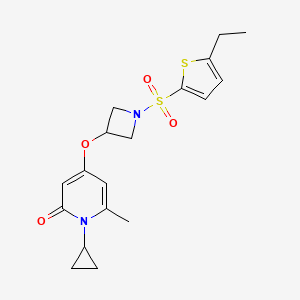
![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2955282.png)

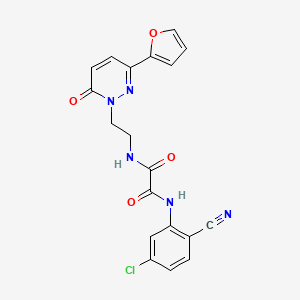

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2955291.png)
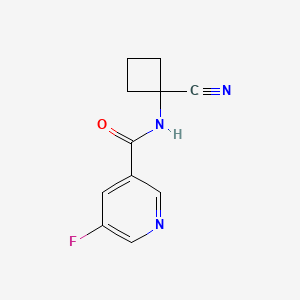
![(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2955293.png)
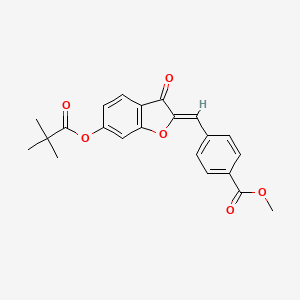
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2955295.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2955299.png)
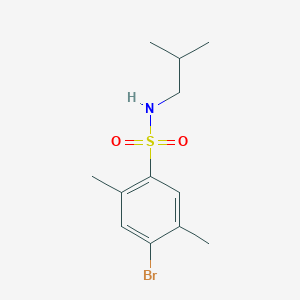
![N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2955302.png)